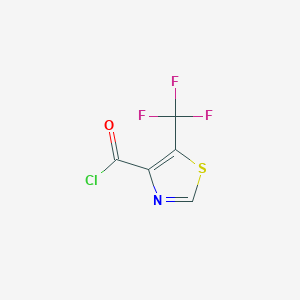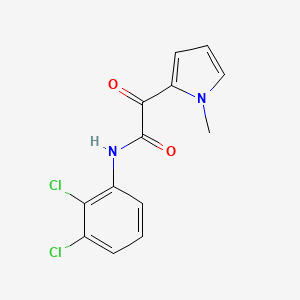
2-(5-METIL-1H-PIRAZOL-1-IL)PROPANOHIDRAZIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia para el Cáncer de Próstata
Señalización del receptor de andrógenos (AR): juega un papel fundamental en el desarrollo del cáncer de próstata (PCa). Los investigadores han explorado nuevos antagonistas de AR para combatir la progresión del PCa. En este contexto, se diseñaron y sintetizaron derivados de 2-(5-metil-1H-pirazol-1-il)propanohidrazida. Notablemente, el compuesto 6f surgió como un potente antagonista de AR, inhibiendo eficazmente la actividad de AR. Además, algunos compuestos de esta serie exhibieron una mayor actividad antiproliferativa contra las células LNCaP que el fármaco estándar Bicalutamida .
Actividad Antileishmania
Los compuestos que contienen pirazol han mostrado diversos efectos farmacológicos, incluida una potente actividad antileishmania. Los investigadores sintetizaron pirazoles acoplados a hidrazina, y entre ellos, el compuesto 13 demostró prometedoras propiedades antileishmania. Los estudios de acoplamiento molecular respaldaron su eficacia, convirtiéndolo en un posible candidato para combatir la leishmaniasis .
Potencial Antimalárico
Los mismos derivados de pirazol (compuestos 14 y 15) también exhibieron una inhibición significativa contra Plasmodium berghei, un parásito causante de la malaria. El compuesto 15, en particular, logró una impresionante supresión del 90.4%, destacando su potencial antimalárico .
Adquisición y Obtención de Productos Químicos
Para los investigadores y las empresas farmacéuticas, this compound está disponible para su adquisición y obtención. ChemScene ofrece este compuesto, que tiene la fórmula química C7H12N4O, para diversas aplicaciones .
Propiedades
IUPAC Name |
2-(5-methylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-4-9-11(5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZISFFLQRZHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
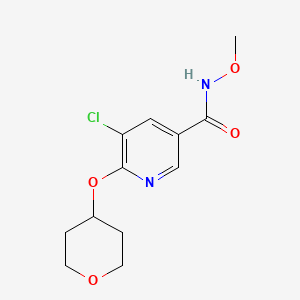
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)
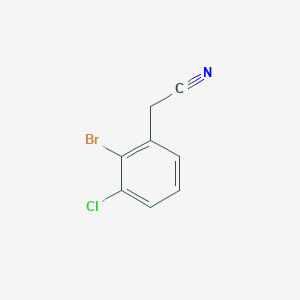
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2495741.png)
![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)
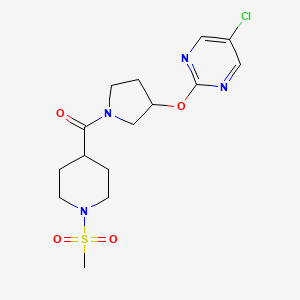
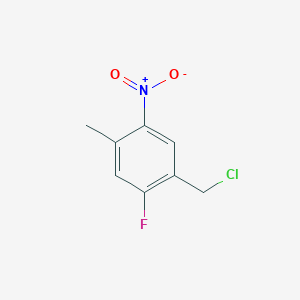
![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2495749.png)
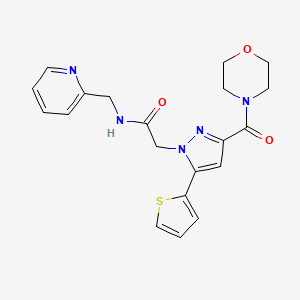
![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)
